3-[4-(Diphenylmethyl)piperazin-1-yl]-1-(4-phenoxyphenyl)pyrrolidine-2,5-dione
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Overview
Description
3-[4-(Diphenylmethyl)piperazin-1-yl]-1-(4-phenoxyphenyl)pyrrolidine-2,5-dione is a complex organic compound that features a pyrrolidine ring, a piperazine moiety, and phenyl groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-[4-(Diphenylmethyl)piperazin-1-yl]-1-(4-phenoxyphenyl)pyrrolidine-2,5-dione typically involves multi-step organic reactions. The process begins with the formation of the pyrrolidine ring, followed by the introduction of the piperazine moiety and the phenyl groups. Common reagents used in these reactions include various amines, phenols, and halogenated compounds. The reaction conditions often require controlled temperatures, specific solvents, and catalysts to ensure the desired product is obtained with high purity and yield .
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch reactions or continuous flow processes. The choice of method depends on factors such as the desired production volume, cost, and environmental considerations. Industrial production typically emphasizes efficiency, scalability, and adherence to safety and environmental regulations .
Chemical Reactions Analysis
Types of Reactions
3-[4-(Diphenylmethyl)piperazin-1-yl]-1-(4-phenoxyphenyl)pyrrolidine-2,5-dione can undergo various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents such as lithium aluminum hydride or sodium borohydride.
Common Reagents and Conditions
The common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), and various nucleophiles and electrophiles. The reaction conditions vary depending on the desired transformation but often involve controlled temperatures, specific solvents, and catalysts .
Major Products Formed
The major products formed from these reactions depend on the specific reaction type and conditions. For example, oxidation may yield hydroxylated derivatives, while reduction may produce deoxygenated compounds. Substitution reactions can result in a wide range of derivatives with different functional groups .
Scientific Research Applications
3-[4-(Diphenylmethyl)piperazin-1-yl]-1-(4-phenoxyphenyl)pyrrolidine-2,5-dione has several scientific research applications, including:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial, antiviral, and anticancer properties.
Medicine: It is investigated for its potential therapeutic applications, such as in the development of new drugs for treating neurological disorders, infections, and cancers.
Mechanism of Action
The mechanism of action of 3-[4-(Diphenylmethyl)piperazin-1-yl]-1-(4-phenoxyphenyl)pyrrolidine-2,5-dione involves its interaction with specific molecular targets and pathways. The compound may act by binding to receptors or enzymes, thereby modulating their activity. For example, it may inhibit the activity of certain enzymes involved in disease processes or activate receptors that regulate cellular functions. The exact mechanism depends on the specific biological context and the target molecules involved .
Comparison with Similar Compounds
Similar Compounds
- 3-[4-(Diphenylmethyl)piperazin-1-yl]-1-(4-ethoxyphenyl)pyrrolidine-2,5-dione
- 3-[4-(Diphenylmethyl)piperazin-1-yl]-1-(4-methoxyphenyl)pyrrolidine-2,5-dione
Uniqueness
3-[4-(Diphenylmethyl)piperazin-1-yl]-1-(4-phenoxyphenyl)pyrrolidine-2,5-dione is unique due to its specific combination of functional groups and structural features. The presence of the phenoxyphenyl group, in particular, may confer distinct biological activities and chemical reactivity compared to similar compounds. This uniqueness makes it a valuable compound for research and potential therapeutic applications .
Properties
Molecular Formula |
C33H31N3O3 |
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Molecular Weight |
517.6 g/mol |
IUPAC Name |
3-(4-benzhydrylpiperazin-1-yl)-1-(4-phenoxyphenyl)pyrrolidine-2,5-dione |
InChI |
InChI=1S/C33H31N3O3/c37-31-24-30(33(38)36(31)27-16-18-29(19-17-27)39-28-14-8-3-9-15-28)34-20-22-35(23-21-34)32(25-10-4-1-5-11-25)26-12-6-2-7-13-26/h1-19,30,32H,20-24H2 |
InChI Key |
WTOGLEYHVLFHJV-UHFFFAOYSA-N |
Canonical SMILES |
C1CN(CCN1C2CC(=O)N(C2=O)C3=CC=C(C=C3)OC4=CC=CC=C4)C(C5=CC=CC=C5)C6=CC=CC=C6 |
Origin of Product |
United States |
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